

9-Methoxycamptothecin: A Technical Guide to its Chemical Profile and Biological Activity

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Compound of Interest

Compound Name: 9-Methoxycamptothecin

Cat. No.: B1664710

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Introduction

9-Methoxycamptothecin (9-MCPT) is a naturally occurring alkaloid and a derivative of camptothecin, a compound originally isolated from the bark of *Camptotheca acuminata*.^{[1][2]} It has garnered significant interest within the scientific community for its potent anticancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of **9-Methoxycamptothecin**, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

9-Methoxycamptothecin is characterized by a pentacyclic ring structure, which is fundamental to its biological activity. The presence of a methoxy group at the 9th position distinguishes it from its parent compound, camptothecin.

Chemical Identifiers

Identifier	Value
IUPAC Name	(19S)-19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.0 ² , ¹¹ .0 ⁴ , ⁹ .0 ¹⁵ , ²⁰]henicosan-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione[3][4]
CAS Number	39026-92-1[1][2][3][4]
Molecular Formula	C ₂₁ H ₁₈ N ₂ O ₅ [1][3][4][5]
Canonical SMILES	<chem>CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O</chem> [3]
InChI	InChI=1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1[3][4]
InChIKey	XVMZDZFTCKLZTF-NRFANRHFSA-N[3][4]

Physicochemical Properties

Property	Value
Molecular Weight	378.38 g/mol [5]
Melting Point	254-255 °C[6]
Appearance	White to yellow crystalline solid[6]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]
pKa	11.20 ± 0.20 at 25°C[1]
Storage	Store at -20°C[5] or 2-8°C in a refrigerator[2]

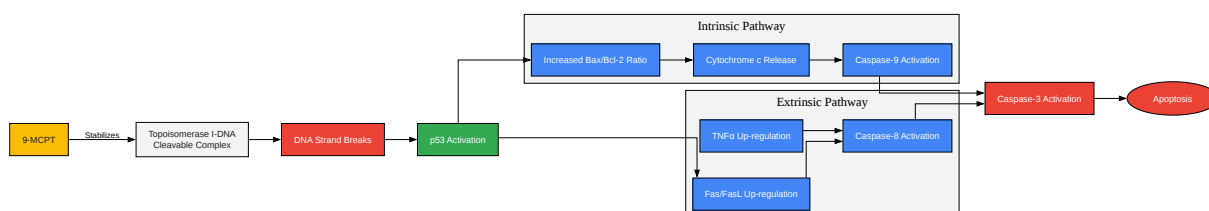
Mechanism of Action

The primary molecular target of **9-Methoxycamptothecin** is DNA topoisomerase I, a crucial enzyme involved in relaxing DNA supercoils during replication and transcription.[7][8][9] 9-MCPT inhibits this enzyme by stabilizing the covalent complex formed between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[1][7] This leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[7]

Signaling Pathways

Topoisomerase I Inhibition and Apoptosis Induction:

The stabilization of the topoisomerase I-DNA complex by **9-Methoxycamptothecin** is a critical initiating event that leads to programmed cell death. This process involves both the extrinsic and intrinsic apoptotic pathways. Key molecular events include the upregulation of TNF α and Fas, leading to the activation of caspase-8.[3] The intrinsic pathway is activated through an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[6] Both pathways converge on the activation of the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3]

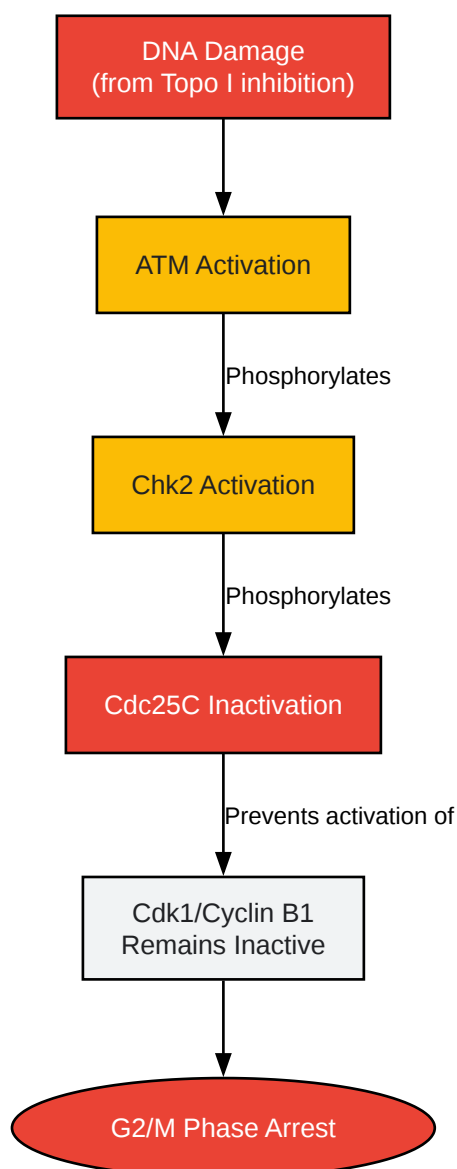


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Figure 1: Signaling cascade of 9-MCPT-induced apoptosis.

G2/M Cell Cycle Arrest:

In response to the DNA damage induced by **9-Methoxycamptothecin**, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. 9-MCPT has been shown to cause a strong G2/M phase arrest.^{[1][3]} A key pathway involved is the ATM-Chk2-Cdc25C axis.^{[5][10]} DNA damage leads to the activation of ATM (Ataxia-Telangiectasia Mutated), which in turn phosphorylates and activates Chk2 (Checkpoint Kinase 2). Activated Chk2 then phosphorylates and inactivates Cdc25C, a phosphatase required for the activation of the Cdk1/Cyclin B1 complex, which is essential for entry into mitosis. This inactivation of Cdc25C prevents the cell from progressing from the G2 to the M phase.



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Figure 2: G2/M cell cycle arrest pathway induced by 9-MCPT.

Cytotoxic Activity

9-Methoxycamptothecin has demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from several studies are summarized below.

Cell Line	Cancer Type	IC ₅₀ (µg/mL)	IC ₅₀ (µM)
A549	Lung Carcinoma	0.84	~2.22
MCF7	Breast Adenocarcinoma	0.32	~0.85
Jurkat	T-cell Leukemia	0.35	~0.93
U937	Histiocytic Lymphoma	>3	>7.93
S180	Murine Sarcoma	-	0.385 ± 0.08

IC₅₀ values for A549, MCF7, Jurkat, and U937 are from one study.^[1] The IC₅₀ for S180 is from another study.^[6]

Experimental Protocols

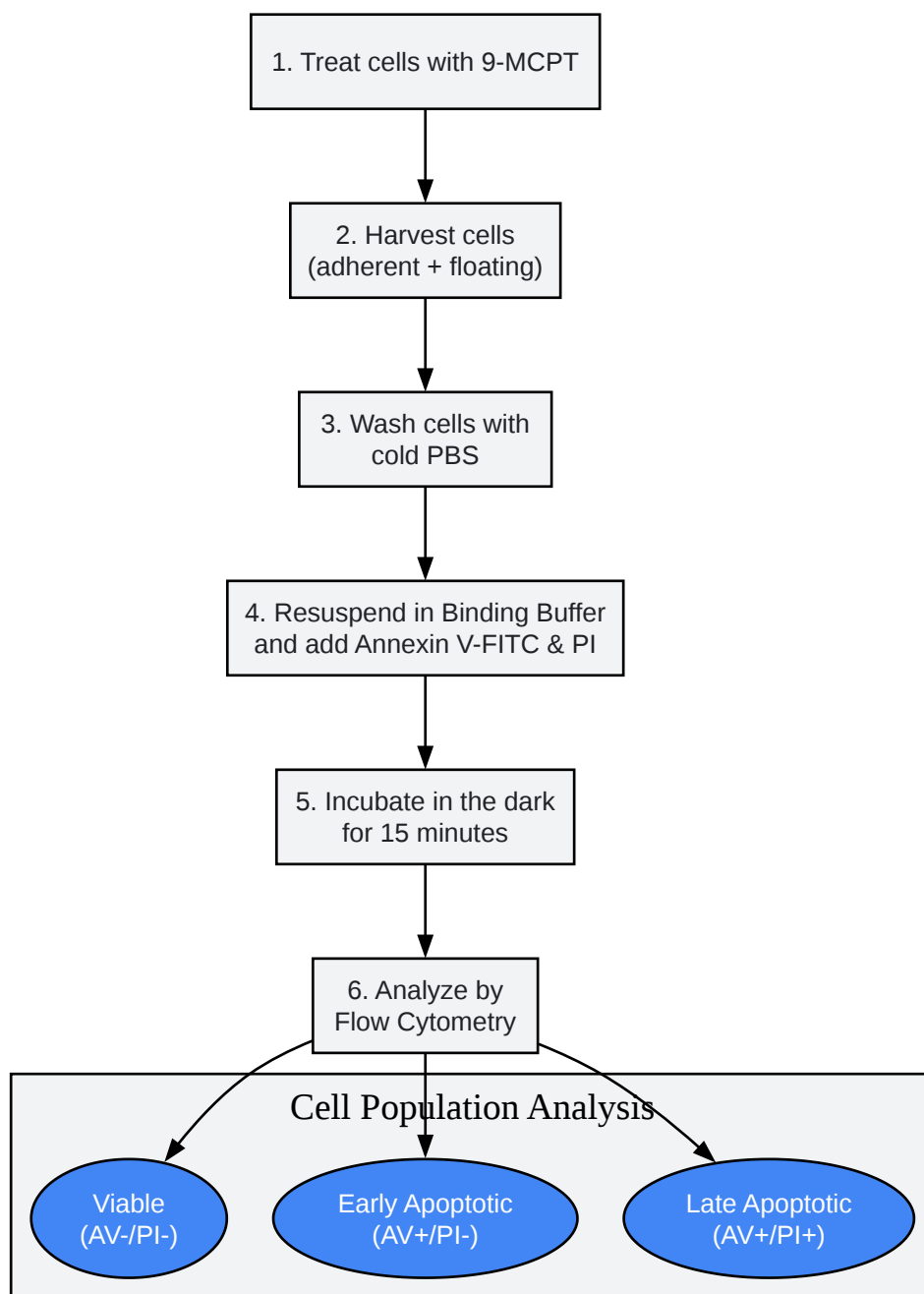
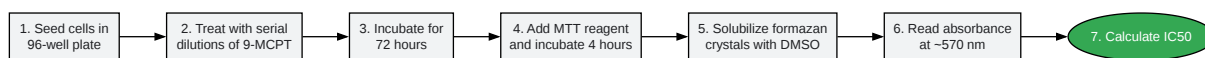
MTT Assay for Cell Viability and IC₅₀ Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.^[11] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.^[11]

Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

- **Compound Treatment:** Prepare serial dilutions of **9-Methoxycamptothecin** in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- **Incubation:** Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[\[3\]](#)
- **MTT Addition:** Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan.[\[12\]](#)
- **Formazan Solubilization:** Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[\[12\]](#)
- **Absorbance Reading:** Measure the absorbance of each well using a microplate reader at a wavelength of 550-595 nm.[\[12\]](#)[\[13\]](#)
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value.



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